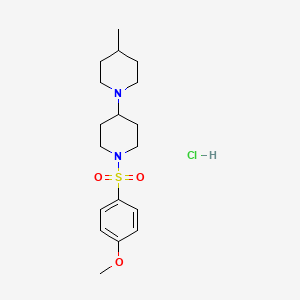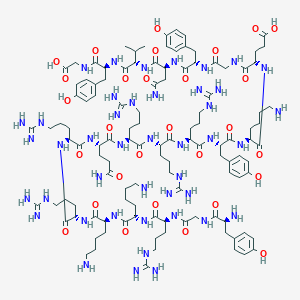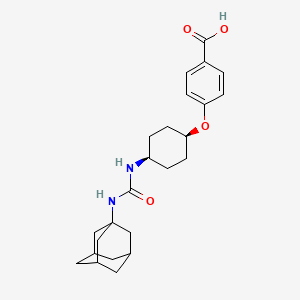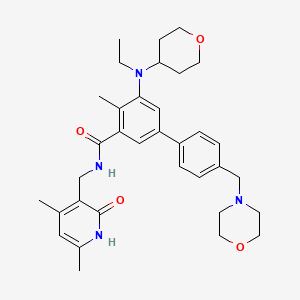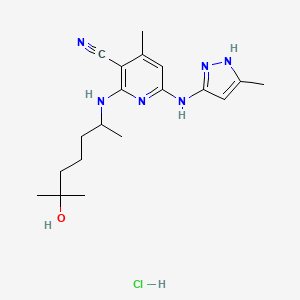
TC-A 2317 hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TC-A 2317 hydrochloride is a potent Aurora kinase A inhibitor . It exhibits excellent selectivity to Aurora B kinase and other 60 kinases . It has good cell permeability and antitumor activity .
Molecular Structure Analysis
The molecular weight of TC-A 2317 hydrochloride is 392.93 . The chemical formula is C19H28N6O.HCl . The chemical name is 2-[(5-Hydroxy-1,5-dimethylhexyl)amino]-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]-3-pyridinecarbonitrile hydrochloride .Physical And Chemical Properties Analysis
TC-A 2317 hydrochloride is a pale yellow solid . It is soluble to 100 mM in DMSO and to 50 mM in ethanol . It should be stored at +4°C .Wissenschaftliche Forschungsanwendungen
Aurora Kinase A Inhibition
TC-A 2317 hydrochloride is a potent inhibitor of Aurora kinase A . The inhibition constant (Ki) is 1.2 nM, which is significantly lower than the 101 nM required for the inhibition of Aurora kinase B . This makes it a highly selective inhibitor for Aurora kinase A over Aurora kinase B .
Selectivity Over Other Kinases
In addition to its potent inhibition of Aurora kinase A, TC-A 2317 hydrochloride is selective over 60 other kinases . The half-maximal inhibitory concentration (IC50) values for these other kinases are greater than 1000 nM , demonstrating the compound’s selectivity.
Cell Permeability
TC-A 2317 hydrochloride exhibits good cell permeability . This is an important property for any potential therapeutic agent as it allows the compound to cross cell membranes and reach its target within the cell.
Antitumor Activity
TC-A 2317 hydrochloride has demonstrated antitumor activity . This is likely due to its inhibition of Aurora kinase A, a protein that is often overexpressed in cancer cells and is involved in cell division and proliferation.
Aurora B Kinase Inhibition
Although TC-A 2317 hydrochloride is more selective for Aurora kinase A, it does have some inhibitory activity against Aurora kinase B . The Ki for Aurora kinase B is 101 nM , which is higher than for Aurora kinase A but still indicates some level of activity.
Biochemical Research
Given its potent and selective inhibition of Aurora kinase A, TC-A 2317 hydrochloride is a valuable tool for biochemical research. It can be used to study the role of Aurora kinase A in various cellular processes and disease states .
Wirkmechanismus
Target of Action
TC-A 2317 hydrochloride is an orally active inhibitor that primarily targets Aurora A kinase . Aurora A kinase is a protein that plays a crucial role in cell division and has been implicated in cancer progression .
Mode of Action
TC-A 2317 hydrochloride interacts with Aurora A kinase by binding to it, inhibiting its activity . This inhibition disrupts the normal function of the kinase, leading to changes in cell division .
Biochemical Pathways
The inhibition of Aurora A kinase can disrupt these pathways, potentially leading to the death of cancer cells .
Pharmacokinetics
TC-A 2317 hydrochloride exhibits good cell permeability and pharmacokinetic (PK) profile . It reaches a maximum serum concentration (Cmax) of 4930 nM at 1.2 hours (Tmax) and maintains a serum concentration of 52 nM after 24 hours, with a half-life (T1/2) of 3.3 hours at a dosage of 30 mg/kg in rats .
Result of Action
The primary result of TC-A 2317 hydrochloride’s action is its antitumor activity . In a study involving a HCT-116 xenograft mouse model, daily administration of TC-A 2317 hydrochloride at 30 mg/kg resulted in a 59% inhibition of tumor growth after 14 days .
Safety and Hazards
In case of inhalation, one should be moved to fresh air and given artificial respiration if breathing stops . If it comes into contact with skin, it should be washed off with copious amounts of water . If swallowed, the mouth should be washed out with copious amounts of water . It is not flammable or combustible .
Eigenschaften
IUPAC Name |
2-[(6-hydroxy-6-methylheptan-2-yl)amino]-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridine-3-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O.ClH/c1-12-9-16(22-17-10-14(3)24-25-17)23-18(15(12)11-20)21-13(2)7-6-8-19(4,5)26;/h9-10,13,26H,6-8H2,1-5H3,(H3,21,22,23,24,25);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVATYHPJJPMIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)NC(C)CCCC(C)(C)O)NC2=NNC(=C2)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1245907-03-2 |
Source


|
| Record name | 3-Pyridinecarbonitrile, 2-[(5-hydroxy-1,5-dimethylhexyl)amino]-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245907-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-N-[4-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylphenyl]-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B611157.png)

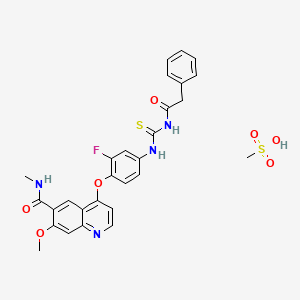
![Benzamide, 3-ethyl-4-[3-(1-methylethyl)-4-[4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-b]pyridin-1-yl]-](/img/structure/B611161.png)
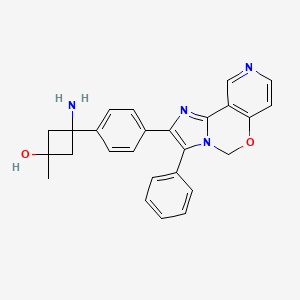
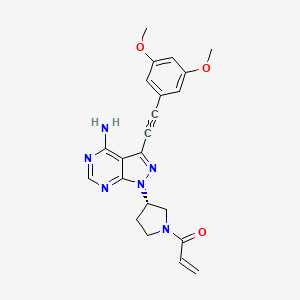
![7-[5-[(aminosulfonyl)amino]-5-deoxy-beta-D-ribofuranosyl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B611165.png)
